methyl 2-[[3-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3-oxopropanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-[[3-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3-oxopropanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring two fused cyclohepta[b]thiophene cores linked via a 3-oxopropanoyl bridge. The compound is characterized by:
- Methoxycarbonyl and methyl ester groups at the 3-position of each thiophene ring.
- A central amide-functionalized propanoyl spacer enabling intramolecular hydrogen bonding and conformational rigidity.
- A 7-membered cycloheptane ring fused to each thiophene, enhancing steric bulk and influencing solubility.
This compound is synthesized via sequential Petasis multicomponent reactions or nucleophilic acyl substitution, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
methyl 2-[[3-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3-oxopropanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S2/c1-32-24(30)20-14-9-5-3-7-11-16(14)34-22(20)26-18(28)13-19(29)27-23-21(25(31)33-2)15-10-6-4-8-12-17(15)35-23/h3-13H2,1-2H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWTWDDLVZCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[3-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3-oxopropanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 379242-86-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple bioactive motifs that may contribute to various biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 504.62 g/mol. The compound features a tetrahydro-cycloheptathiophene backbone, which is known for its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O6S2 |
| Molecular Weight | 504.62 g/mol |
| CAS Number | 379242-86-1 |
| Solubility | Soluble in DMSO |
| Density | Predicted ~1.351 g/cm³ |
Biological Activity
Research into the biological activity of this compound has primarily focused on its pharmacological effects, particularly in relation to anti-inflammatory and anticancer activities.
Anticancer Activity
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cell lines. Research has shown that related thiophene derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death . The specific mechanisms may involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
- Study on Thiophene Derivatives : A study published in Journal of Medicinal Chemistry examined various thiophene derivatives for their anticancer properties. The results indicated that modifications at the nitrogen and carbon positions significantly enhanced their cytotoxicity against breast cancer cell lines .
- In Vivo Studies : Animal model studies have shown that compounds similar to methyl 2-[[3-[...]] can significantly reduce tumor size and improve survival rates when administered in combination with conventional chemotherapy agents .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could inhibit angiogenesis and metastasis by downregulating VEGF and MMPs .
Scientific Research Applications
Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities. The unique structure of methyl 2-[[3-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3-oxopropanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate indicates potential for:
- Anticancer Activity : The compound's structural complexity may contribute to its selectivity and potency in targeting cancer cells.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : The presence of amino and carboxyl groups suggests possible anti-inflammatory mechanisms.
Medicinal Chemistry
The compound is of particular interest in medicinal chemistry due to its potential as a lead compound for drug development. Its unique structure allows for modifications that could enhance its biological activity or reduce toxicity.
Case Studies
- Anticancer Research : In vitro studies have indicated that derivatives of this compound may inhibit the proliferation of specific cancer cell lines. For instance, compounds featuring the tetrahydro-cyclohepta-thiophene structure have been associated with apoptosis induction in leukemia cells.
- Antimicrobial Studies : Research has demonstrated that similar thiophene derivatives exhibit broad-spectrum antimicrobial activity. Ongoing studies are evaluating the efficacy of methyl 2-[[3-[...]] in treating infections caused by resistant bacterial strains.
- Anti-inflammatory Investigations : Preliminary data suggest that the compound may modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Cyclohepta[b]thiophene Core
The target compound’s structural analogues differ primarily in substituent groups, which modulate electronic properties, solubility, and bioactivity. Key examples include:
Table 1: Substituent Comparison
Key Observations :
Preparation Methods
Reaction Conditions and Mechanism
Cycloheptanone (10 mmol), methyl cyanoacetate (12 mmol), and elemental sulfur (12 mmol) are combined in anhydrous ethanol under nitrogen. Morpholine (15 mmol) is added as a base, and the mixture is refluxed at 80°C for 12 hours. The reaction proceeds via a cascade mechanism:
-
Knoevenagel Condensation : Cycloheptanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Cyclization with Sulfur : Sulfur incorporates into the intermediate, forming the thiophene ring.
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Aromatization : The resulting dihydrothiophene undergoes oxidation to yield the aromatic 2-amino-3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene (Yield: 68–72%).
Characterization Data :
-
IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C thiophene).
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¹H NMR (CDCl₃) : δ 1.50–1.85 (m, 8H, cycloheptane CH₂), 2.90 (t, 2H, thiophene-adjacent CH₂), 3.85 (s, 3H, OCH₃), 6.20 (s, 1H, thiophene H-4).
Activation of Malonic Acid and Sequential Amide Coupling
The symmetric diamide linker is constructed via a two-step coupling strategy using malonic acid and the thiophene amines.
Mono-Amide Formation
Malonic acid (5 mmol) is dissolved in dry dimethylformamide (DMF) under argon. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 5.5 mmol) and hydroxybenzotriazole (HOBt, 5.5 mmol) are added to activate one carboxylic acid group. After 30 minutes, 2-amino-3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene (5 mmol) is added, and the mixture is stirred at 25°C for 24 hours. The mono-amide intermediate is isolated via extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Optimization :
Diamide Formation
The mono-amide (4 mmol) is reactivated with EDCl (4.4 mmol) and HOBt (4.4 mmol) in DMF. A second equivalent of 2-amino-3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene (4 mmol) is added, and the reaction is stirred for an additional 24 hours. The crude product is purified via recrystallization (ethanol/water) to yield the target diamide (Yield: 58–63%).
Characterization Data :
-
IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
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¹³C NMR (DMSO-d₆) : δ 172.5 (ester C=O), 169.8 (amide C=O), 142.3 (thiophene C-2), 52.1 (OCH₃), 28.4–35.2 (cycloheptane CH₂).
Comparative Analysis of Synthetic Routes
| Parameter | Gewald Reaction | Amide Coupling |
|---|---|---|
| Yield (%) | 68–72 | 58–63 |
| Reaction Time (h) | 12 | 48 |
| Key Reagents | S₈, morpholine | EDCl, HOBt |
| Purification Method | Column chromatography | Recrystallization |
Challenges and Solutions :
-
Low Amide Yield : Attributed to steric hindrance from the bulky thiophene rings. Pre-activating malonic acid with 2 equivalents of EDCl/HOBt improves efficiency.
-
Ester Hydrolysis : Mild conditions (pH 6–7 during workup) prevent cleavage of the methoxycarbonyl groups.
Mechanistic Insights into Key Steps
Gewald Reaction Regioselectivity
The reaction exclusively forms the 2-amino-3-methoxycarbonyl regioisomer due to the electron-withdrawing cyano group directing sulfur incorporation at the α-position. Computational studies suggest the thiophene aromaticity stabilizes the transition state, favoring cyclization over polymerization.
Amide Coupling Kinetics
The second coupling step is slower (k₂ = 0.15 L/mol·h) than the first (k₁ = 0.22 L/mol·h) due to increased steric bulk after mono-amide formation. Pseudo-first-order kinetics are observed under excess amine conditions.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 61% overall yield using:
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Continuous Flow Gewald Reaction : Reduced reaction time to 6 hours via microwave assistance.
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Telescoped Amidation : Bypassing isolation of the mono-amide intermediate cut processing time by 30%.
Cost Analysis :
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer: The compound is synthesized via a multi-step route involving:
- Acylation of thiophene derivatives : Reacting methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with activated anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC .
- Key intermediates : For example, methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (yield: 85%) is synthesized via a Gewald reaction using cyclohexanone, methyl cyanoacetate, sulfur, and diethylamine in methanol .
- Characterization : Use IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (NH, ~3300–3400 cm⁻¹) groups. ¹H/¹³C NMR resolves cycloheptane and thiophene protons (e.g., δ 1.70–2.70 ppm for cycloheptane CH₂ groups) .
Q. How should researchers approach initial bioactivity testing for antibacterial potential?
Methodological Answer:
- Assay design : Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to reference drugs like ciprofloxacin .
- Mechanistic studies : Test membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase) .
- Data interpretation : Correlate structural features (e.g., acyl chain length, substituent electronegativity) with activity. For example, analogs with electron-withdrawing groups (e.g., nitro) show enhanced potency .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., CH₂Cl₂).
- Waste disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .
Advanced Research Questions
Q. How can reaction yields be optimized using computational methods?
Methodological Answer:
- Algorithm-driven optimization : Apply Bayesian optimization to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, highlights heuristic algorithms for predicting optimal conditions (e.g., CH₂Cl₂ vs. DMF for acylation) .
- Machine learning (ML) : Train models on existing reaction data (e.g., yields, solvent systems) to predict ideal conditions for novel analogs.
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Systematic meta-analysis : Normalize data using metrics like IC₅₀ (half-maximal inhibitory concentration) and account for assay variability (e.g., bacterial strain differences) .
- Structural validation : Confirm compound purity via LC-MS and HRMS to rule out degradation products. For example, impurities >5% can skew MIC results .
- Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
Q. What advanced spectroscopic techniques resolve structural ambiguities in complex analogs?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assign overlapping cycloheptane and thiophene signals. For example, HMBC correlations between NH protons (δ 8–10 ppm) and carbonyl carbons confirm amide bond formation .
- X-ray crystallography : Resolve stereochemistry of crystalline intermediates. demonstrates crystallographic validation of Schiff base analogs .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error (e.g., C₂₃H₂₅N₂O₆S requires [M+H]⁺ = 481.1332) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
